(-)-Tramadol - 181289-59-8

(-)-Tramadol

Catalog Number: EVT-1485120
CAS Number: 181289-59-8
Molecular Formula: C16H25NO2
Molecular Weight: 263.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S,S)-tramadol is a 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol in which both stereocentres have S-configuration; the (S,S)-enantiomer of the racemic opioid analgesic tramadol, it exhibits ten-fold lower analgesic potency than the (R,R)-enantiomer. It has a role as a delta-opioid receptor agonist, a kappa-opioid receptor agonist, a mu-opioid receptor agonist, an adrenergic uptake inhibitor, an antitussive, a capsaicin receptor antagonist, a muscarinic antagonist, a nicotinic antagonist, a NMDA receptor antagonist, an opioid analgesic, a serotonergic antagonist and a serotonin uptake inhibitor. It is a conjugate base of a (S,S)-tramadol(1+). It is an enantiomer of a (R,R)-tramadol.
A narcotic analgesic proposed for severe pain. It may be habituating.
Overview

(-)-Tramadol is a synthetic analgesic compound primarily used for the management of moderate to severe pain. It is classified as an opioid analgesic due to its mechanism of action, which involves modulation of pain perception in the central nervous system. The compound is known for its dual mechanism, acting on both opioid receptors and inhibiting the reuptake of norepinephrine and serotonin.

Source

Tramadol was first introduced in 1977 by the German pharmaceutical company Grünenthal GmbH. Since then, it has gained global acceptance as an effective pain management option, particularly in postoperative and chronic pain scenarios.

Classification
  • Chemical Class: Opioid analgesics
  • Therapeutic Class: Analgesics
  • Chemical Name: (1RS)-2-(dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride
Synthesis Analysis

The synthesis of (-)-Tramadol involves several steps, utilizing different chemical reactions and conditions to achieve the desired product.

Methods and Technical Details

  1. Initial Reaction: The synthesis begins with the reaction of 2-dimethylaminomethylcyclohexanone with organolithium or organomagnesium reagents derived from 3-bromoanisole in a solvent such as tetrahydrofuran. This reaction forms a key intermediate compound.
  2. Formation of Hydrochloride Salt: The resulting base can be converted into its hydrochloride salt by treatment with hydrochloric acid, which is crucial for enhancing solubility and stability.
  3. Purification Techniques: Various purification techniques such as crystallization and chromatography are employed to isolate (-)-Tramadol from impurities. High-performance liquid chromatography (HPLC) is commonly used to ensure purity levels above 97% .
  4. Impurities Analysis: Research has identified several process-related impurities during synthesis, which can be characterized using analytical techniques like HPLC, nuclear magnetic resonance spectroscopy, and mass spectrometry .
Molecular Structure Analysis

Structure and Data

The molecular formula of (-)-Tramadol is C16H25NO2·HCl, with a molar mass of approximately 299.85 g/mol. Its structure includes a cyclohexanol moiety with a methoxyphenyl group and a dimethylaminomethyl side chain.

  • Structural Representation:
     Tramadol C16H25NO2HCl\text{ Tramadol }\quad \text{C}_{16}\text{H}_{25}\text{NO}_{2}\cdot \text{HCl}

Stereochemistry

(-)-Tramadol exhibits chirality; it exists in two enantiomeric forms, with the (-) form being the more active isomer responsible for its analgesic effects.

Chemical Reactions Analysis

Reactions and Technical Details

  1. Formation of Hydrochloride Salt: The reaction of Tramadol base with hydrochloric acid produces (-)-Tramadol hydrochloride, which is characterized by its enhanced solubility in water compared to its free base form.
  2. Dehydration Reactions: Research has shown that dehydration processes can yield various impurities, highlighting the importance of controlled reaction conditions to minimize by-products .
  3. Isomer Separation: Techniques such as fractional crystallization are utilized to separate the trans and cis isomers of Tramadol during synthesis, ensuring high purity levels for therapeutic use .
Mechanism of Action

The analgesic effect of (-)-Tramadol is attributed to its dual mechanism:

  1. Opioid Receptor Agonism: (-)-Tramadol binds to mu-opioid receptors in the brain, mimicking the effects of endogenous opioids and leading to reduced perception of pain.
  2. Monoamine Reuptake Inhibition: It also inhibits the reuptake of norepinephrine and serotonin, neurotransmitters involved in pain modulation, thereby enhancing analgesic efficacy through increased synaptic availability .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Approximately 165-168°C
  • Solubility: Soluble in water, methanol, and ethanol; poorly soluble in organic solvents like chloroform.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: The pH of solutions can affect solubility; optimal pH for stability is typically between 7.5 and 8.5 .
Applications

Scientific Uses

(-)-Tramadol is widely used in clinical settings for pain management due to its effectiveness in treating various types of pain without the severe side effects associated with traditional opioids. Its unique mechanism allows it to be utilized not only for acute pain relief but also for chronic pain management in conditions such as:

  • Postoperative pain
  • Chronic back pain
  • Neuropathic pain syndromes

Research continues into its potential applications beyond analgesia, including its effects on mood disorders due to its serotonergic activity.

Stereochemistry and Molecular Characterization of (-)-Tramadol

Structural Differentiation of Tramadol Enantiomers: (-)-Tramadol vs. (+)-Tramadol

(-)-Tramadol ((1R,2R)-tramadol) and its enantiomeric counterpart (+)-tramadol ((1S,2S)-tramadol) share the molecular formula C₁₆H₂₅NO₂ (molar mass 263.38 g·mol⁻¹) but exhibit distinct spatial configurations at their two chiral centers (C1 and C2 of the cyclohexane ring). This relative configuration (cis) is critical, as the trans isomers display negligible analgesic activity [5] [7]. The absolute configuration of (-)-tramadol is designated (1R,2R), while (+)-tramadol is (1S,2S). These mirror-image structures result in divergent pharmacological profiles:

  • (-)-Tramadol: Primarily inhibits norepinephrine reuptake (Ki = ~1.3 µM) due to its high affinity for norepinephrine transporters (NET).
  • (+)-Tramadol: Acts as a serotonin reuptake inhibitor (SERT) and a weak µ-opioid receptor agonist (Ki > 10 µM) [4] [9].

Table 1: Key Properties of Tramadol Enantiomers

Property(-)-Tramadol(+)-Tramadol
Absolute Configuration(1R,2R)(1S,2S)
Primary Pharmacological ActionNorepinephrine reuptake inhibitionSerotonin reuptake inhibition; Weak µ-opioid agonism
Affinity for NETHigh (Ki ≈ 1.3 µM)Low
Affinity for SERTLowHigh
Metabolism by CYP2D6Minimal activationMajor pathway to (+)-O-desmethyltramadol (M1)

Synthesis and Isolation Techniques for (-)-Tramadol

The synthesis of racemic tramadol typically begins with a Mannich reaction involving 3-methoxyphenol, dimethylamine, and formaldehyde, followed by reaction with cyclohexanone under Grignard conditions to form the racemic cis-cyclohexanol structure [1] [2]. Key steps for isolating (-)-tramadol include:

  • Grignard Addition: Reaction of 1-(3-methoxyphenyl) magnesium bromide with 1-dimethylaminomethyl-cyclohexanone yields racemic tramadol base [2].
  • Diastereomeric Salt Formation: Racemic tramadol is resolved using chiral acids. O,O-Di-p-toluoyl-L-tartaric acid (L-DTTA) selectively crystallizes with (-)-tramadol from ethanol, achieving 97% diastereomeric excess (de) in the first crystallization. A single recrystallization increases de to >99.5% [6].
  • Free Base Liberation: The isolated salt is treated with sodium hydroxide to release enantiomerically pure (-)-tramadol base, which may be converted to hydrochloride salt for pharmaceutical use.

Notably, this process tolerates up to 20% trans-tramadol impurities, enhancing its industrial applicability [6].

Chiral Resolution Methods in Pharmaceutical Production

Classical resolution remains dominant for large-scale (-)-tramadol production due to efficiency and cost-effectiveness:

  • Resolving Agent: O,O-Di-p-toluoyl-L-tartaric acid (L-DTTA) is superior to dibenzoyltartaric acid, yielding (-)-tramadol salt with >99.5% ee after one recrystallization. DTTA’s p-methyl groups enhance crystal lattice stability via hydrophobic interactions [6].
  • Solvent Optimization: Ci–₄ alkanols (e.g., ethanol) enable high-yield crystallization (47% per cycle). Sub-stoichiometric DTTA (0.5–0.6 equivalents) can be used without sacrificing enantiopurity [6].
  • Alternative Techniques:
  • Capillary Electrophoresis (CE): Uses maltodextrin (20% w/v in phosphate buffer, pH 8.0) for chiral separation (resolution Rs > 1.5 within 12 min) [3].
  • LC-MS/MS on Chiral AGP Columns: Resolves all four tramadol metabolites enantioselectively in biological matrices [9].

Table 2: Comparison of Chiral Resolution Methods for (-)-Tramadol

MethodResolving Agent/ColumnEfficiencyThroughput
Classical ResolutionL-DTTA in ethanol>99.5% ee after recrystallizationHigh (industrial scale)
Capillary ElectrophoresisMaltodextrinBaseline resolution in 12 minModerate
LC-MS/MSα1-Acid glycoprotein (AGP)Simultaneous enantiomer quantificationLow (analytical)

Molecular Interactions and Receptor Binding Dynamics

(-)-Tramadol’s bioactivity stems from stereospecific interactions with neuronal targets:

  • Monoamine Transporter Inhibition: Binds NET with high affinity (IC₅₀ = 0.5 µM), increasing synaptic norepinephrine. This amplifies descending inhibitory pain pathways in the spinal cord [4] [7].
  • Opioid Receptor Synergy: While its µ-opioid affinity is weak (Ki > 10 µM), it potentiates (+)-tramadol’s opioid effects. (-)-Tramadol’s norepinephrine action complements (+)-tramadol’s serotonin effects, producing synergistic analgesia [4] [9].
  • Metabolite Contributions: The primary metabolite (-)-N-desmethyltramadol (NDT) retains NET affinity, while (-)-N,O-didesmethyltramadol (NODT) exhibits µ-opioid activity (Ki = 2.1 µM) [9].

Molecular dynamics simulations suggest the (1R,2R) configuration optimizes hydrogen bonding with NET’s transmembrane domain, whereas steric hindrance reduces SERT engagement.

Properties

CAS Number

181289-59-8

Product Name

(-)-Tramadol

IUPAC Name

(1S,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

InChI

InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16-/m1/s1

InChI Key

TVYLLZQTGLZFBW-GDBMZVCRSA-N

SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O

Synonyms

(-)-2-[(DIMETHYLAMINO)METHYL]-1-(3-METHOXYPHENYL)CYCLOHEXANOL

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O

Isomeric SMILES

CN(C)C[C@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.